molecular formula C14H11NS B12899570 2-Phenyl-1H-indole-3-thiol CAS No. 54466-75-0

2-Phenyl-1H-indole-3-thiol

Cat. No.: B12899570
CAS No.: 54466-75-0
M. Wt: 225.31 g/mol
InChI Key: GSDOQISZWWRJRC-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Academic Research and Medicinal Chemistry

The indole scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole ring, is a cornerstone in medicinal chemistry due to its remarkable versatility and presence in numerous natural and synthetic bioactive molecules. nih.govresearchgate.net Its structural features allow it to interact with a wide range of biological targets, making it a valuable framework in drug discovery. mdpi.comnih.gov

Researchers have extensively explored indole derivatives for a wide spectrum of pharmacological activities. These include applications in:

Anticancer Therapies: Indole-based compounds have been developed as agents that target tubulin and other pathways involved in cell proliferation. mdpi.com

Infectious Disease Management: The scaffold is integral to the development of new antimicrobial and antiviral drugs, with some derivatives showing the ability to combat drug-resistant pathogens. mdpi.comnih.gov

Neurodegenerative and CNS Disorders: The indole nucleus is a key component in molecules designed to treat conditions like Alzheimer's disease and to act as neuroprotective agents. nih.govresearchgate.net

Anti-inflammatory and Antioxidant Agents: Many indole derivatives exhibit potent anti-inflammatory and antioxidant properties. mdpi.comnih.gov

The widespread importance of this scaffold is underscored by the number of FDA-approved drugs containing the indole moiety. mdpi.com Its ability to be readily functionalized at various positions allows for the fine-tuning of its pharmacological profile, making it a continuously evolving and promising platform for the development of new chemical entities (NCEs). ijpsr.com

Therapeutic Area Examples of Indole-Based Activities
OncologyTubulin polymerization inhibition, Kinase inhibition mdpi.com
Infectious DiseasesAntiviral (e.g., against IAV, RSV), Antibacterial, Antimalarial nih.govnih.gov
NeurologyAnti-Alzheimer's, Neuroprotective, CNS stimulant nih.govresearchgate.net
InflammationInhibition of pro-inflammatory cytokines mdpi.com

Role of the Thiol Functionality in Organic Synthesis and Chemical Biology

The thiol group, or sulfhydryl group (-SH), is a sulfur analog of the alcohol group and possesses distinct chemical properties that make it highly valuable in both organic synthesis and biological systems. wikipedia.orgmetwarebio.com Its unique reactivity is central to its diverse functions. creative-proteomics.com

In organic synthesis , thiols are prized for their:

Nucleophilicity: Thiolates, the conjugate bases of thiols, are excellent nucleophiles and readily participate in SN2 reactions to form sulfides. wikipedia.orglibretexts.org

Redox Activity: Thiols can be easily oxidized to form disulfide bonds (R-S-S-R). This reversible reaction is fundamental in many chemical and biological processes. wikipedia.orglibretexts.org Weaker oxidants selectively convert thiols to disulfides, while stronger oxidants can produce sulfonic acids. researchgate.net

Radical Chemistry: The weakness of the S-H bond allows thiols to act as scavengers of free radicals and for the formation of thiyl radicals (RS•), which are key intermediates in various organic reactions. wikipedia.org

In chemical biology , the thiol functionality is critical due to its role in:

Protein Structure: The thiol group of the amino acid cysteine can form disulfide bonds, which are covalent linkages that stabilize the tertiary and quaternary structures of proteins. wikipedia.orgcreative-proteomics.com

Antioxidant Defense: Thiols are potent reducing agents and play a central role in protecting cells from oxidative damage. creative-proteomics.com Glutathione, a thiol-containing tripeptide, is a primary cellular antioxidant that scavenges reactive oxygen species (ROS). creative-proteomics.comlibretexts.org

Enzyme Catalysis: The thiol group is often found in the active sites of enzymes, where it participates directly in catalytic reactions.

Area Function of Thiol Group Example
Organic SynthesisPotent NucleophileFormation of sulfides via SN2 reaction libretexts.org
Organic SynthesisRedox ChemistryOxidation to disulfides wikipedia.org
BiologyProtein StructureDisulfide bridges in cysteine residues creative-proteomics.com
BiologyAntioxidant SystemGlutathione reducing reactive oxygen species creative-proteomics.com

Overview of 2-Phenyl-1H-indole-3-thiol in Contemporary Research Contexts

The compound this compound integrates the biologically significant 2-phenylindole (B188600) scaffold with a reactive thiol group at the 3-position. The 2-phenylindole core is recognized as a privileged structure in its own right and is a forerunner in drug development. researchgate.netresearchgate.net Derivatives of 2-phenylindole have been extensively investigated for a range of therapeutic applications, including anticancer, anti-inflammatory, antioxidant, and antimicrobial activities.

The introduction of a thiol group at the 3-position of the 2-phenylindole nucleus opens avenues for new research. This functionalization can serve multiple purposes:

It provides a reactive handle for the synthesis of more complex molecules, allowing the indole to be conjugated to other pharmacophores or materials.

The thiol group itself can contribute to the biological activity of the molecule, potentially enhancing its antioxidant properties or allowing it to interact with specific biological targets, such as enzymes with cysteine residues in their active sites.

While direct research on this compound is specific, the broader context of related compounds highlights its potential. For instance, studies on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides have demonstrated their potential as dual inhibitors for the respiratory syncytial virus (RSV) and influenza A virus (IAV). nih.gov This indicates that the indole-3-thiol moiety is a viable scaffold for developing antiviral agents. The combination of the well-established biological profile of 2-phenylindoles with the versatile reactivity of the thiol group makes this compound a compound of significant interest for further exploration in medicinal chemistry and drug discovery.

Properties

CAS No.

54466-75-0

Molecular Formula

C14H11NS

Molecular Weight

225.31 g/mol

IUPAC Name

2-phenyl-1H-indole-3-thiol

InChI

InChI=1S/C14H11NS/c16-14-11-8-4-5-9-12(11)15-13(14)10-6-2-1-3-7-10/h1-9,15-16H

InChI Key

GSDOQISZWWRJRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)S

Origin of Product

United States

Synthetic Methodologies for 2 Phenyl 1h Indole 3 Thiol and Its Derivatives

Strategies for the Construction of the 2-Phenylindole (B188600) Core

Application of Fischer Indole (B1671886) Synthesis for 2-Phenylindole Scaffolds

The Fischer indole synthesis remains a cornerstone for the creation of indole rings, including the 2-phenylindole framework. acs.org This classic reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of phenylhydrazine (B124118) and a suitable ketone, in this case, acetophenone (B1666503). ymerdigital.comvaia.com The process begins with the formation of acetophenone phenylhydrazone, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement followed by the elimination of ammonia (B1221849) to yield the final indole product. vaia.com

Over the years, numerous modifications have been developed to improve the efficiency and environmental footprint of the Fischer synthesis. Researchers have employed a variety of acid catalysts, with polyphosphoric acid (PPA) being a common choice, often used by heating the phenylhydrazone to 100-120°C. ymerdigital.comijnrd.org Other catalytic systems include the use of potassium hydrogen sulfate (B86663) (KHSO₄·H₂O) with silica (B1680970) gel (SiO₂) as a solid support in a solvent-free approach, which has been reported to produce yields exceeding 90%. acs.org More recent innovations have focused on greener chemistry, utilizing novel SO₃H-functionalized acidic ionic liquids in aqueous media under microwave irradiation, achieving yields up to 97%. acs.org Mechanochemical methods, using ball-milling with catalysts like oxalic acid, have also been explored, although this specific approach was found to be unsuccessful for synthesizing 2-phenylindole from acetophenone. rsc.org

Table 1: Catalysts and Conditions for Fischer Indole Synthesis of 2-Phenylindoles

Catalyst/MediumKey FeaturesReported YieldReference
Polyphosphoric Acid (PPA)Traditional, effective for cyclization.Not specified ymerdigital.comijnrd.org
KHSO₄·H₂O / SiO₂Solvent-free conditions.>90% acs.org
SO₃H-functionalized Ionic LiquidAqueous medium, microwave-assisted, green synthesis.Up to 97% acs.org
Methanesulfonic AcidEffective acid catalyst.Not specified scribd.com

Alternative Cyclization and Functionalization Approaches for 2-Phenylindoles

Beyond the Fischer synthesis, a variety of other methods have been developed for constructing the 2-phenylindole core, often providing access to more complex or functionalized derivatives. acs.org One prominent strategy involves a one-pot, two-step palladium-catalyzed Sonogashira-type alkynylation and subsequent base-assisted cycloaddition. nih.gov This method couples substituted 2-iodoanilines with terminal alkynes, followed by an intramolecular cyclization to form the indole ring, offering good functional group compatibility. nih.gov

Other palladium-catalyzed reactions include the cyclization of N-(2-allylphenyl)benzamide, which has proven effective for synthesizing substituted N-benzoylindoles with high selectivity. mdpi.com Metal-free approaches have also emerged, such as a strategy for synthesizing benzo[a]carbazoles from 2-arylindoles and aryl ketones, which proceeds through an in-situ generated 2-aryl-3-vinyl-indole intermediate. acs.org These alternative methods are particularly valuable when the substitution pattern on either the indole or the C-2 phenyl ring is complex, where the Fischer synthesis might be less suitable. acs.org

Regioselective Thiolation at the C3-Position of the Indole Ring System

The indole nucleus is inherently nucleophilic, with the C3-position being the most reactive site for electrophilic substitution. nih.govnih.gov This intrinsic reactivity is exploited to introduce a thiol group regioselectively, a critical step in forming 2-Phenyl-1H-indole-3-thiol.

Direct Introduction of the Thiol Group at C3

Direct C3-thiolation or sulfenylation of the indole ring is a common and efficient strategy. nih.gov Various methods have been developed that utilize thiols as the thiolating agents under different catalytic conditions. One simple and convenient method employs molecular iodine (I₂) as a catalyst and air as an environmentally benign oxidant. researchgate.net This approach allows for the regioselective formation of 3-thioindoles in good to excellent yields and is compatible with a wide range of indole and thiol substrates. researchgate.net Catalyst-free methods have also been reported, for instance, the reaction of indoles with sulfonyl hydrazides in water, which produces 3-sulfenylindoles with nitrogen and water as the only by-products. researchgate.net

Table 2: Methods for Direct C3-Thiolation of Indoles

Reagent/CatalystSolvent/ConditionsKey FeaturesReference
Thiols / Molecular Iodine (I₂)Air as oxidantSimple, convenient, cost-effective, environmentally benign. researchgate.net
Sulfonyl HydrazidesWater, catalyst-freeGreen method, by-products are N₂ and H₂O. researchgate.net
Triphenylmethanethiol / Quinidine derived thiourea (B124793) catalystWater-chloroformAsymmetric synthesis of chiral C3-indole derivatives. rsc.org

Thiol-Mediated Functionalization Reactions and Oligomerization

Thiols can act as "multitasking" reagents in more complex reaction cascades involving the indole core. nih.govacs.org For example, a three-step cascade process has been developed where a thiol reagent promotes a dearomatizing spirocyclization, nucleophilic substitution, and a one-atom ring expansion of indole-tethered ynones to produce functionalized quinolines. nih.govacs.org In the context of oligomerization, indoles can react with thiols in the presence of an acid like trifluoroacetic acid. mdpi.com These reactions can lead to the incorporation of the thiol, but also to the formation of indole dimers and trimers. mdpi.com The reactivity in these oligomerization reactions is enhanced by the presence of electron-withdrawing groups on the indole's benzene (B151609) ring. mdpi.com

Catalytic Approaches for 3-Thiolation and Related Formations

Various catalytic systems have been developed to facilitate the C3-thiolation of indoles, aiming for improved efficiency, selectivity, and sustainability. nih.gov Iodine-catalyzed oxidative 3-sulfenylation of indoles with thiols has been demonstrated using hydrogen peroxide as a green oxidant in water. researchgate.net Another approach involves using Bunte salts as odorless and stable sulfenylating agents with iodine as a nonmetallic catalyst and DMSO as both the solvent and oxidant. researchgate.net

Furthermore, nano-magnetic solid acid catalysts, such as Fe₃O₄@MCM-41-OSO₃H, have been used in three-component reactions of indoles, aldehydes, and thiols. rsc.org This method allows for the synthesis of 3-[(aryl)(arylthio)methyl]-1H-indoles under mild, room-temperature conditions. A key advantage of this system is the ease of catalyst recovery using an external magnet, allowing for its reuse in successive reaction runs. rsc.org

Palladium-Catalyzed Methods Employing Thiol-Functionalized Supports

While palladium catalysis is a powerful tool for C-H functionalization and cross-coupling reactions in indole chemistry, the specific use of thiol-functionalized solid supports for the direct synthesis of this compound is not extensively documented in the current literature. However, the principles of palladium-catalyzed C-S bond formation are well-established and offer a potential pathway.

Palladium-catalyzed reactions for the synthesis of 3-acylindoles from free (N-H) indoles and nitriles have been developed, demonstrating the viability of functionalizing the C3 position. nih.gov For instance, a Pd(OAc)₂/2,2'-bipyridine system can effectively catalyze the acylation of indoles. nih.gov Similarly, palladium-catalyzed C3-sulfenylation of indoles has been achieved using thiophenols as the sulfenylating agent, often employing a photosensitizer like Rose Bengal under visible light. researchgate.net These methods suggest a plausible, though not yet specifically reported, route where a thiol, tethered to a solid support, could be cleaved and transferred to the C3 position of a 2-phenylindole precursor under palladium catalysis. The Larock indole synthesis, a palladium-catalyzed annulation, is a classic method for forming substituted indoles, and modern variations continue to be developed, such as the arylation of ortho-alkynylanilines with arylsiloxanes, which could potentially be adapted for sulfur incorporation. rsc.orgmdpi.com

One-Pot Multicomponent Condensation Reactions Incorporating Thiols

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules from simple precursors in a single step, minimizing waste and purification efforts. This approach is particularly valuable for creating libraries of structurally diverse compounds. While a direct MCR for this compound is not prominent, related syntheses of sulfur-containing heterocycles highlight the potential of this strategy.

For example, a simple and efficient protocol has been developed to access thioethers by reacting indoles with p-quinone methides using thiourea as an inexpensive and stable sulfur source. rsc.org This reaction proceeds through an S-(3-indolyl)isothiuronium intermediate, which generates an indolethiol in situ. rsc.org Another relevant example is the one-pot, three-component synthesis of 2-iminothiazoles from amines, isothiocyanates, and nitroepoxides under catalyst-free conditions. nih.gov Furthermore, multicomponent reactions have been used to generate diverse thiolactone scaffolds. nih.gov

A hypothetical MCR for a this compound derivative could involve the condensation of a 2-phenylindole, an aldehyde, and a sulfur source like thiourea or a thiol, potentially catalyzed by an acid or base. The table below outlines examples of MCRs incorporating a sulfur source, illustrating the general principles that could be adapted for the target compound.

ReactantsSulfur SourceProduct TypeConditions
Indole, p-Quinone MethideThioureaThioetherMeCN/H₂O, 80 °C
Amine, Isothiocyanate, NitroepoxideIsothiocyanate2-IminothiazoleTHF, 10-15 °C, Catalyst-free
Anthranilic acid, AmineDimethyl trithiocarbonate2-Thioxoquinazolin-4(1H)-oneNeat, 90-100 °C
Arylacetaldehyde, 1,3-Dicarbonyl compoundElemental Sulfur2,3,5-Trisubstituted Thiophene (B33073)Base-catalyzed condensation/annulation

Synthesis of this compound Derivatives and Analogues

Once the this compound core is synthesized, it can be further modified at several positions to create a diverse range of analogues. The most common sites for derivatization are the indole nitrogen (N1) and the thiol group (S).

Derivatization via the Indole Nitrogen (N1-position)

The nitrogen atom of the indole ring is a key site for introducing substituents that can modulate the molecule's electronic properties, solubility, and biological activity. Both N-alkylation and N-arylation are common transformations.

N-Alkylation: The alkylation of the indole nitrogen can be achieved using various alkyl halides in the presence of a base. organic-chemistry.org Ionic liquids have been shown to be effective media for the highly regioselective N-substitution of indoles. organic-chemistry.org More recently, methods for the chemoselective N-alkylation of indoles via a three-component Mannich-type reaction in aqueous microdroplets have been reported, providing access to N-alkylated products that are distinct from those obtained in bulk-phase reactions. stanford.edu

N-Arylation: The introduction of an aryl group at the N1 position is typically accomplished through transition metal-catalyzed cross-coupling reactions. The Buchwald-Hartwig amination, using a palladium catalyst with bulky, electron-rich phosphine (B1218219) ligands, is a highly efficient method for coupling indoles with a wide range of aryl halides (chlorides, bromides, iodides) and triflates. nih.govorganic-chemistry.org Copper-catalyzed Ullmann condensation is another classic and effective method, often using inexpensive copper(I) oxide as the catalyst in a sustainable solvent like ethanol. nih.govresearchgate.net These methods allow for the synthesis of a broad spectrum of N-arylindoles. nih.govmdpi.com

The table below summarizes typical conditions for N-arylation of the indole core.

Coupling ReactionCatalyst SystemBaseArylating AgentSolvent
Buchwald-HartwigPd₂(dba)₃ / Bulky Phosphine LigandNaOtBuAryl bromide, chloride, iodide, triflateToluene
Ullmann CondensationCu₂OK₃PO₄Aryl iodideEthanol

Modifications and Transformations of the Thiol Group

The thiol group at the C3-position is a versatile functional handle that can undergo a variety of chemical transformations. Its nucleophilicity and susceptibility to oxidation are its most prominent chemical characteristics.

Oxidation: The thiol group can be readily oxidized under mild conditions. Oxidation with agents like iodine or air can lead to the formation of a disulfide bridge, resulting in the dimerization of the parent molecule to form bis(2-phenyl-1H-indol-3-yl) disulfide. More vigorous oxidation can convert the thiol to sulfenic acid (-SOH), sulfinic acid (-SO₂H), and ultimately to sulfonic acid (-SO₃H).

S-Alkylation: As a potent nucleophile, the thiolate anion (formed by deprotonation of the thiol with a base) can react with alkyl halides or other electrophiles to form thioethers (sulfides). This S-alkylation reaction is a straightforward method to introduce a wide variety of substituents onto the sulfur atom. For example, a dehydroxylated C-3 alkylation of an indole has been reported that proceeds with a 1,2-sulfur migration, showcasing the intricate reactivity involving thioether linkages at this position. sci-hub.se

Michael Addition: The nucleophilic thiol can participate in Michael additions to α,β-unsaturated carbonyl compounds, forming a new carbon-sulfur bond and extending the molecular framework.

Synthesis of Thiol-Containing Fused Indole Heterocycles

The this compound scaffold is an excellent precursor for the construction of polycyclic systems where another heterocyclic ring is fused to the indole core. The thiol group often participates directly in the cyclization step.

Synthesis of Thiazoloindoles: The reaction of an indoline-2-thione (B1305242) (a tautomeric form of an indole-2-thiol, though structurally different from the C3-thiol target) with α-halogenated carbonyl compounds is a common method for constructing thiazolo[3,2-a]indoles. nih.gov This suggests that this compound could react similarly with bifunctional electrophiles to create fused thiazole (B1198619) rings. For instance, reaction with an α-haloketone would lead to a thiazolo[2,3-c]indole or a related isomer through annulation across the N1-C2 or C2-C3 positions. The synthesis of 2-methylindolo(3,2-d)thiazoles from 2-hydroxy-3-acetylaminoindoles via treatment with phosphorus pentasulfide further illustrates the formation of indole-fused thiazoles. osti.gov

Synthesis of Thienoindoles: Thienoindoles are another important class of fused heterocycles. One-pot reactions of indoline-2-thiones with Morita–Baylis–Hillman adducts can yield functionalized thieno[2,3-b]indoles. nih.gov A general strategy for building the thieno[3,2-b]thiophene (B52689) scaffold involves the annulation of a second thiophene ring onto a starting thiophene, often via nucleophilic aromatic substitution of a nitro group with a thiolate. nih.govmdpi.com This principle could be applied by using the 2-phenyl-1H-indole-3-thiolate as the nucleophile to attack a suitably functionalized partner, followed by cyclization to form a thieno[3,2-b]indole system.

Synthesis of other Fused Systems: The reactive thiol group can be used to construct a variety of other fused systems. For example, indole-tethered nih.govnih.govCurrent time information in Bangalore, IN.thiadiazolo[3,2-a]pyrimidin-5-one hybrids have been synthesized via [4+2] cycloaddition reactions, demonstrating the versatility of indole-based sulfur compounds in building complex heterocycles. nih.gov

Reactivity and Mechanistic Investigations of 2 Phenyl 1h Indole 3 Thiol

Electrophilic and Nucleophilic Reactivity of the Thiol Group

The thiol (-SH) group, also known as a sulfhydryl group, is a potent nucleophile, particularly in its deprotonated thiolate (RS⁻) form. nih.gov This high reactivity is attributed to the polarizable nature and the presence of lone pair electrons on the sulfur atom. researchgate.net In the context of 2-Phenyl-1H-indole-3-thiol, the thiol group readily participates in nucleophilic substitution and addition reactions.

Under basic conditions, the thiol proton can be abstracted to form the corresponding thiolate anion. This thiolate is a significantly stronger nucleophile than the neutral thiol and can react with a wide range of electrophiles. nih.govresearchgate.net For instance, it can undergo S-alkylation with alkyl halides, S-acylation with acyl chlorides, and Michael additions to α,β-unsaturated carbonyl compounds. bhu.ac.in The nucleophilicity of the thiol group is a key factor in its biological activity and its utility in the synthesis of more complex molecules. mdpi.com

Conversely, the thiol group can also exhibit electrophilic character under specific conditions, although this is less common. Oxidation of the thiol can lead to the formation of sulfenic acids, sulfinic acids, or sulfonic acids, which can then react with nucleophiles. Furthermore, in the presence of strong oxidizing agents, disulfides can be formed through the coupling of two thiol molecules.

Reactivity of the Indole (B1671886) Nucleus, Particularly at the C3-Position, with Specific Reagents (e.g., Triazolinediones)

The indole nucleus is an electron-rich aromatic system, making it susceptible to electrophilic attack. bhu.ac.inresearchgate.net The C3 position is generally the most nucleophilic and, therefore, the preferred site for electrophilic substitution. bhu.ac.inquora.com This is because the intermediate carbocation formed by attack at C3 is more stable, as the positive charge can be delocalized over the nitrogen atom without disrupting the aromaticity of the benzene (B151609) ring. bhu.ac.in

However, in this compound, the C3 position is already substituted with a thiol group. This directs the reactivity towards other positions of the indole ring or towards reactions involving the existing substituent. While direct electrophilic substitution at C3 is blocked, the indole ring can still participate in reactions. For instance, electrophiles can attack the C2 position, although this is generally less favorable. nih.gov

The reactivity of indoles with reagents like triazolinediones is an area of interest. Triazolinediones are potent electrophiles and can react with electron-rich systems. While specific studies on the reaction of this compound with triazolinediones are not extensively documented in the provided search results, the general reactivity pattern of indoles suggests that a reaction would likely occur. The interaction could potentially involve the indole nitrogen or other positions on the indole ring, depending on the reaction conditions and the specific triazolinedione used.

Oligomerization Pathways Involving Thiols and Indole Derivatives: Proposed Mechanisms

The formation of oligomers from indole and thiol derivatives can occur through various acid-promoted pathways. mdpi.comnih.gov A proposed mechanism involves the reaction of two molecules of an indole derivative with one molecule of a thiol. mdpi.comnih.gov For this reaction to proceed, the indole derivative must be unsubstituted at both the C2 and C3 positions. mdpi.com The presence of electron-withdrawing groups on the benzene ring of the indole facilitates the reaction. mdpi.com

The proposed mechanism for the incorporation of thiols into indole oligomers is as follows:

Under acidic conditions, two indole molecules can dimerize. mdpi.com

This dimer can then react with a thiol, leading to the incorporation of the sulfur-containing moiety. researchgate.net

The reaction often results in the formation of complex adducts, including trimers where two indole units are linked by a thiol-containing bridge. mdpi.comnih.gov

It is important to note that these oligomerization reactions can be complex, often yielding a mixture of products, including dimers and trimers of the indole derivative itself, alongside the thiol-incorporated oligomers. mdpi.com The specific products formed depend on the reaction conditions and the nature of the indole and thiol starting materials.

Mechanistic Studies of Catalyzed Transformations in 3-Substituted Indole Synthesis

The synthesis of 3-substituted indoles is a cornerstone of heterocyclic chemistry, with numerous catalytic methods developed to achieve this transformation efficiently and selectively. rsc.orgrsc.orgresearchgate.net These methods often involve the reaction of an indole with an electrophile in the presence of a catalyst.

Base-catalyzed methods are effective for promoting reactions like Knoevenagel condensation and Michael addition, which are key strategies for forming 3-substituted indoles. rsc.org For instance, tetrabutylammonium (B224687) fluoride (B91410) (TBAF) has been shown to be an efficient catalyst for the synthesis of 3-substituted indoles from indoles, aromatic aldehydes, and active methylene (B1212753) compounds. rsc.org

Lewis acids , such as BF₃·OEt₂, have also been employed to catalyze the C3-alkylation of indoles. nih.gov These catalysts activate the electrophile, making it more susceptible to attack by the nucleophilic indole.

Palladium-catalyzed reactions have emerged as powerful tools for the synthesis of 3-substituted indoles. nih.govnih.gov For example, the palladium-catalyzed allylation of 3-substituted indoles allows for the construction of a quaternary center at the C3 position. nih.gov Mechanistic studies suggest that these reactions proceed through a π-allylpalladium intermediate. nih.gov

Computational Insights into Reaction Pathways and Intermediates

Computational methods, particularly Density Functional Theory (DFT), have become invaluable tools for elucidating the mechanisms of complex organic reactions, including those involving indole derivatives. nih.govniscpr.res.inasianpubs.orgresearchgate.netnih.gov These studies provide detailed information about reaction pathways, transition states, and the stability of intermediates, which can be difficult to obtain through experimental methods alone.

For instance, DFT calculations have been used to study the enantioselectivity of Friedel-Crafts reactions of indoles, providing insights into the role of the catalyst and the factors that control the stereochemical outcome. nih.gov Computational studies have also been employed to investigate the reaction mechanisms of thiols with other molecules, shedding light on the formation of key intermediates and the preferred reaction pathways. figshare.com

In the context of this compound, computational studies could be used to:

Calculate the relative nucleophilicity of the thiol group and the different positions of the indole nucleus.

Model the reaction pathways for electrophilic and nucleophilic attack.

Investigate the mechanism of oligomerization and the stability of the resulting oligomers.

Elucidate the role of catalysts in promoting transformations at the C3 position.

Such computational insights can guide the design of new synthetic methods and provide a deeper understanding of the fundamental reactivity of this important class of molecules.

Spectroscopic and Spectrometric Data for this compound Remains Elusive in Publicly Accessible Records

The structural analysis of a chemical compound relies heavily on these advanced analytical techniques to confirm its identity, purity, and molecular structure. The absence of this foundational data for this compound prevents a detailed discussion and the creation of data tables as requested.

Information is available for numerous related compounds, such as 2-phenylindole (B188600), 3-phenylindole, and various N-substituted or ring-substituted analogues. For instance, studies on 2-phenylindole derivatives have been published, providing comprehensive spectroscopic data for those specific structures. However, the introduction of a thiol group at the 3-position of the 2-phenylindole scaffold creates a distinct chemical entity with unique spectral characteristics that cannot be accurately extrapolated from related molecules.

Consequently, without access to primary research articles or database entries that specifically report the ¹H NMR, ¹³C NMR, and various mass spectrometry fragmentation patterns for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested structural outline.

Structural Elucidation and Advanced Spectroscopic Characterization

Infrared (IR) Spectroscopy for Functional Group Identification

The spectrum would be expected to show a sharp absorption band for the N-H stretch of the indole (B1671886) ring, typically appearing in the region of 3400-3300 cm⁻¹. Another key indicator would be the S-H stretching vibration from the thiol group, which is characteristically weak and appears in the 2600-2550 cm⁻¹ range. The aromatic C-H stretching vibrations of both the phenyl and indole rings would be observed around 3100-3000 cm⁻¹. Furthermore, C=C stretching vibrations within the aromatic rings would produce characteristic peaks in the 1600-1450 cm⁻¹ region. For comparison, the related compound 2-phenylindole (B188600) exhibits characteristic IR absorptions that confirm the presence of the main indole and phenyl structures. chemicalbook.comnih.gov The identification of the additional, unique S-H band is critical for confirming the presence of the thiol group at the 3-position.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 2-Phenyl-1H-indole-3-thiol

Functional Group Bond Vibration Expected Wavenumber (cm⁻¹)
Indole N-H Stretch 3400 - 3300
Thiol S-H Stretch 2600 - 2550
Aromatic C-H Stretch 3100 - 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons in conjugated systems. Although specific experimental UV-Vis absorption data for this compound are not detailed in the available literature, data for the parent compound, 2-phenylindole, can serve as a reference. 2-phenylindole is known to exhibit significant UV absorption, which is characteristic of its extended π-conjugated system. nih.govnist.gov

The electronic spectrum of this compound is expected to be influenced by the presence of the thiol group at the 3-position. The sulfur atom of the thiol group has lone pairs of electrons that can participate in resonance with the indole π-system, acting as an auxochrome. This is likely to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to 2-phenylindole. The principal electronic transitions would be π → π* transitions within the aromatic system.

Table 2: Ultraviolet-Visible (UV-Vis) Spectroscopy Data for the Related Compound 2-Phenylindole

Compound Solvent λmax (nm) Reference

Note: Data is for the related compound 2-phenylindole. The absorption maximum for this compound is predicted to be at a slightly longer wavelength.

X-ray Crystallography for Solid-State Structure Determination

A review of the current scientific literature indicates that a single-crystal X-ray diffraction study for this compound has not been reported. Therefore, no experimental crystallographic data, such as unit cell dimensions, space group, or atomic coordinates, are available for this specific compound. While crystal structures for various other substituted indole derivatives have been published, these cannot be used to definitively describe the solid-state structure of the title compound. nih.govnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) within a sample. This method serves to verify the empirical and molecular formula of a newly synthesized compound, thereby confirming its elemental composition and purity.

For this compound, the molecular formula is C₁₄H₁₁NS. The theoretical elemental composition can be calculated from its molecular weight. While specific experimental results from an elemental analyzer would be required for a given synthesized sample, the theoretical values provide the necessary benchmark for validation.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Mass Mass Percent (%)
Carbon C 12.011 14 168.154 74.63
Hydrogen H 1.008 11 11.088 4.92
Nitrogen N 14.007 1 14.007 6.22
Sulfur S 32.06 1 32.06 14.23

| Total | | | | 225.309 | 100.00 |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) for Electronic Structure, Optimized Geometries, and Vibrational Frequencies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. Methods like the B3LYP functional combined with basis sets such as 6-31G or 6-311G have been effectively used to study various indole (B1671886) derivatives. niscair.res.inniscpr.res.inresearchgate.net For 2-Phenyl-1H-indole-3-thiol, DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry) by minimizing the energy of the system.

Furthermore, DFT is used to compute vibrational frequencies. niscair.res.in The calculated infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure. Each vibrational mode corresponds to a specific type of bond stretching, bending, or wagging. For this compound, characteristic frequencies would include the N-H stretch of the indole ring, aromatic C-H stretches of the phenyl and benzene (B151609) rings, the C=C ring stretches, and, most distinctively, the S-H stretch and C-S stretch associated with the thiol group. Theoretical studies on related molecules like 1H-Indole-3-carbaldehyde have successfully used DFT to assign vibrational modes. tandfonline.com

Table 1: Predicted Key Vibrational Frequencies for this compound based on Typical Functional Group Regions This table is illustrative and based on general spectroscopic data, as specific DFT calculations for this compound are not available.

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Indole N-HStretch3400 - 3500
Aromatic C-HStretch3000 - 3100
Thiol S-HStretch2550 - 2600
Aromatic C=CStretch1450 - 1600
Carbon-Sulfur C-SStretch600 - 800

Quantum Chemical Calculations for Aromaticity and Charge Transfer Analysis

Natural Bond Orbital (NBO) analysis is a powerful method used to study charge distribution, intramolecular charge transfer, and the stabilizing effects of electron delocalization. orientjchem.org For this compound, NBO analysis would provide a detailed picture of the bonding and electronic structure. It can quantify the delocalization of the nitrogen lone pair into the indole ring and the π-π conjugation between the indole system and the C2-phenyl ring.

A key aspect of the NBO analysis for this molecule would be the examination of the donor-acceptor interactions involving the sulfur atom's lone pairs. These interactions, described as hyperconjugation, contribute significantly to the molecule's stability. researchgate.net The analysis calculates the stabilization energy (E(2)) associated with each donor-acceptor interaction, providing a quantitative measure of electronic delocalization. Studies on other complex indole derivatives have utilized NBO analysis to understand the interactions that lead to molecular stability. researchgate.nettsijournals.com

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of chemical bonding and atomic properties based on the topology of the electron density. orientjchem.org This analysis identifies critical points in the electron density, particularly bond critical points (BCPs), which are indicative of a chemical bond. The properties at these BCPs, such as the electron density (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the interaction.

For this compound, QTAIM would be used to:

Characterize the covalent bonds within the molecule, including the C-S bond of the thiol group.

Identify and characterize weaker non-covalent interactions, such as potential intramolecular hydrogen bonds (e.g., between the thiol's S-H and the indole nitrogen) or C-H···π interactions. researchgate.net

Assess the stability of the molecule based on the network of these interactions. researchgate.net

QTAIM has been successfully applied to other indole derivatives to confirm stability through the analysis of hydrogen bonds and other non-covalent interactions. researchgate.net

Molecular Docking Simulations for Ligand-Receptor Interactions

While direct experimental data on the biological targets of this compound is lacking, molecular docking simulations serve as a powerful predictive tool. Extensive docking studies have been performed on various 2-phenylindole (B188600) derivatives, identifying them as promising scaffolds for interacting with numerous biological targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor's active site and estimates the strength of the interaction, typically as a binding energy or docking score. Lower binding energies suggest a more stable ligand-receptor complex.

Studies on the 2-phenylindole scaffold have revealed its potential to bind to a wide range of targets, primarily in the context of cancer and inflammation. The specific functional groups attached to the core structure determine the binding affinity and selectivity for different proteins. For instance, various derivatives have shown interactions with tubulin, the epidermal growth factor receptor (EGFR), and cyclooxygenase-2 (COX-2). nih.govtandfonline.comnih.gov The addition of a 3-thiol group would introduce a potential hydrogen bond donor and a soft nucleophilic center, which could significantly influence binding modes and affinities with specific protein targets. Docking studies on related 3-thioindoles have identified them as potential inhibitors of HIV-1 glycoprotein (B1211001) 120 and the bacterial enzyme FabH. ijcea.org

Based on the extensive docking studies of its analogues, this compound could potentially interact with several important biological targets. The mechanism of action is directly linked to the function of the target protein. Inhibition of these targets can lead to specific therapeutic effects.

Potential targets and the associated mechanisms include:

Tubulin: By binding to the colchicine (B1669291) site of tubulin, 2-phenylindole derivatives can inhibit its polymerization into microtubules. This disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov

EGFR Kinase: Interaction with the ATP-binding site of EGFR can block its signaling pathway, which is often overactive in lung and breast cancers, thereby inhibiting tumor growth. tandfonline.comresearchgate.net

COX-2: Inhibition of the COX-2 enzyme blocks the production of prostaglandins, which are key mediators of inflammation and pain. nih.gov

Indoleamine 2,3-dioxygenase (IDO1): As a heme-containing enzyme, IDO1 is a target for cancer immunotherapy. C2-aroyl indole derivatives have been shown to inhibit its activity. frontiersin.org

NF-κB Pathway: Some 2-phenylindole derivatives have been identified as inhibitors of NF-κB, a key transcription factor involved in inflammatory responses. tandfonline.com

Table 2: Summary of Molecular Docking Studies on 2-Phenylindole and Indole-Thiol Derivatives

Derivative ClassBiological TargetPDB IDDocking Score / FindingPotential Mechanism of ActionReference(s)
2-PhenylindolesTubulin-Revealed key structural factors for activityAnticancer (inhibition of microtubule formation) nih.gov
2-PhenylindolesEGFR5c91Favorable interactions with receptor residuesAnticancer (inhibition of kinase activity) tandfonline.comresearchgate.net
2-PhenylindolesNEDD4-15c91Potent derivative showed strong bindingAnticancer (melanoma) tandfonline.comresearchgate.net
N-Substituted IndolesCOX-2-High interaction energy for potent compoundsAnti-inflammatory nih.gov
3-ThioindolesHIV-1 gp120-Binding score of -8.91 kJ for lead compoundAntiviral ijcea.org
3-ThioindolesFabH (bacterial)-Binding score of -7.96 kJ for lead compoundAntibacterial ijcea.org
C2-Aroyl IndolesIDO1-IC₅₀ of 180 nM for lead compoundAnticancer (immunomodulation) frontiersin.org
Pyrimido[5,4-b]indolesTLR4/MD-2 Complex-Active compounds bind primarily to MD-2Immune modulation nih.gov

Elucidation of Structure-Activity Relationships (SAR) through Computational Approaches

Structure-Activity Relationship (SAR) analysis is a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. patsnap.com Computational approaches have significantly enhanced SAR studies for indole-based compounds by providing a molecular-level understanding of their interactions with biological targets.

Systematic modifications of a lead compound's structure help identify the key functional groups responsible for its activity. patsnap.com For the 2-phenylindole scaffold, computational modeling, often combined with structural information from techniques like cryo-electron microscopy, has been instrumental in building refined binding models. nih.gov These models help rationalize the observed SAR and guide future design iterations. nih.govacs.org

For instance, in the optimization of 2-phenylindole inhibitors targeting the ATPase p97, initial SAR explorations focused on the unsubstituted 2-phenylindole core. acs.org Computational analysis revealed that replacing a terminal triazole group with a less polar phenyl group led to a significant loss of potency, highlighting the need for a polar group at that position. acs.org Subsequent replacement with a pyridine (B92270) ring restored activity, demonstrating the utility of computational predictions in guiding chemical synthesis. acs.org

Further studies on related heterocyclic systems have shown that even minor substitutions can have profound effects on activity. In one analysis of tetrahydro-γ-carbolines, introducing a fluorine atom at a specific position on the phenyl ring resulted in a compound with double-digit nanomolar potency. acs.org This level of precision is often achieved by leveraging computational models to predict the impact of structural changes on binding affinity and efficacy. acs.org

Table 1: SAR Findings for Phenyl Indole Derivatives Targeting p97

Compound/Analog Structural Modification Resulting Potency (IC₅₀) Key SAR Insight
1 Terminal triazole group 460 nM ± 150 Baseline potency for initial scaffold.
5 Replacement of triazole with phenyl group >20,000 nM Loss of potency, indicating the requirement for a polar group. acs.org
6 Replacement of triazole with pyridine group 530 nM ± 100 Activity restored, confirming the need for a polar aromatic heterocycle. acs.org

| 8 | Replacement of aromatic heterocycle with N-methyl piperazine (B1678402) | 140 nM ± 30 | ~3-fold improvement in potency, suggesting favorability of this group. nih.gov |

This table is generated based on data for 2-phenylindole derivatives from supporting research. nih.govacs.org

In Silico Screening and Lead Optimization Strategies for Derivatives

In silico screening and lead optimization are critical phases in drug discovery that leverage computational power to identify and refine promising drug candidates. patsnap.com These strategies involve a cyclical process of designing, testing, and modifying compounds virtually before committing to their chemical synthesis. patsnap.com

Virtual Screening and Molecular Docking: Virtual screening involves computationally assessing large libraries of compounds to identify those that are most likely to bind to a specific biological target. patsnap.com For derivatives of the 2-phenylindole scaffold, molecular docking has been a primary tool. ijpsjournal.comijpsjournal.com This technique predicts the preferred orientation of a molecule when bound to a target, along with its binding affinity, often expressed as a docking score. ijpsjournal.comijpsjournal.com

In a study targeting the Epidermal Growth Factor Receptor (EGFR) Kinase, several designed 2-phenylindole derivatives were docked against the protein's binding site (PDB ID: 3POZ). ijpsjournal.comzenodo.org The results identified compounds with favorable binding energies and hydrogen bonding interactions, earmarking them as potential drug candidates. ijpsjournal.com For example, the derivative benzyl (B1604629) 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-indole-3-carboxylate (n4PI) showed a strong binding affinity with a docking score of -7 kcal/mol. ijpsjournal.comijpsjournal.com

Lead Optimization: Once a "hit" or "lead" compound is identified, lead optimization strategies are employed to enhance its properties, such as efficacy, selectivity, and pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). patsnap.com Computational methods are integral to this process. patsnap.com Techniques include:

Bioisosteric Replacement: Substituting a functional group with a chemically similar one to improve biological activity or stability. patsnap.com This was seen in the replacement of a piperazine amide in an indole-3-heterocycle to improve metabolic stability. nih.gov

Scaffold Hopping: Modifying the core structure of the molecule while preserving essential binding interactions. patsnap.com

Fragment-Based Drug Discovery (FBDD): Using small molecular fragments as starting points and computationally "growing" or linking them to create a more potent lead compound. scienceopen.com This strategy allows for the exploration of chemical space around a fragment that is known to bind to the target. scienceopen.com

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is another crucial in silico step. researchgate.net Computational models can predict properties like blood-brain barrier penetration and human intestinal absorption, helping to filter out compounds with poor pharmacokinetic profiles early in the discovery process. researchgate.net

Table 2: In Silico Docking Results of 2-Phenylindole Derivatives against EGFR Kinase

Compound Code Compound Name Docking Score (kcal/mol) Number of H-bonds
1PI [(2-phenyl-2,3-dihydro-1H-indol-4-yl)sulfanyl]acetic acid -6 4
3PI 4-(2-phenyl-1H-indol-1-yl)benzoic acid -7 3
n4PI benzyl 2-(3-chloro-4-methylphenyl)-2,3-dihydro-1H-indole-3-carboxylate -7 1
n5PI 2-(4-chlorophenyl)-3-ethyl-5-(methanesulfonyl)-1H-indol-1-ylmethanone -6 7

This table is based on data from in silico studies on 2-phenylindole derivatives. ijpsjournal.com

Through these computational strategies, researchers can systematically refine the this compound scaffold, optimizing its potential as a therapeutic agent by enhancing its interaction with biological targets and improving its drug-like properties. patsnap.com

Advanced Applications in Materials Science

Development of Novel Organic Materials Incorporating 2-Phenyl-1H-indole-3-thiol and Related Indoles

The indole (B1671886) scaffold is a "privileged structure" in medicinal chemistry and has garnered significant interest in materials science due to its inherent electronic and photophysical properties. nih.gov The incorporation of a phenyl group at the 2-position and a thiol at the 3-position of the indole ring is expected to give rise to novel materials with tailored functionalities.

The 2-phenylindole (B188600) moiety is a known building block for organic conducting polymers. omicsonline.org The extended π-conjugation provided by the indole and phenyl rings facilitates charge transport, a fundamental requirement for electrical conductivity. It is anticipated that this compound could be polymerized, likely through electrochemical or oxidative chemical methods, to form a conducting polymer. The polymerization could proceed through linkages at various positions on the indole ring and the phenyl group, leading to a complex, cross-linked structure.

Derivatives of 2-phenylindole are recognized for their fluorescent properties and have been utilized in the development of fluorescent probes and organic light-emitting diodes (OLEDs). sigmaaldrich.com The fluorescence of these compounds is sensitive to their molecular structure and environment. For example, the presence of a hydrogen atom on the nitrogen of the indole ring can lead to self-quenching of fluorescence through a hydrogen-bonding mechanism, an important consideration for the design of emissive materials. aip.org The formation of excimers (excited-state dimers) at higher concentrations has also been observed in derivatives of 2-phenylindole, which can alter the fluorescence emission spectrum. aip.org

The inherent fluorescence of the 2-phenylindole core in this compound suggests its potential application as a fluorescent dye. The emission properties could be tuned by modifying the substituents on the phenyl ring or the indole nitrogen. Indole-based functional polymers have been synthesized that exhibit strong solid-state fluorescence, with some demonstrating blue-light emission with high quantum yields. rsc.org This highlights the potential for developing polymeric materials from this compound for use in optoelectronic devices such as OLEDs, where efficient light emission is crucial. The fluorescence of indole derivatives can be influenced by solvent polarity, which can be exploited for sensing applications. nih.govevidentscientific.com

Role of the Thiol Functionality in Material Engineering and Polymer Chemistry

The thiol (-SH) group is a versatile functional group in materials science and polymer chemistry, offering several avenues for material design and engineering. Its presence in this compound is expected to impart unique properties and functionalities to the resulting materials.

One of the key applications of thiols is in "thiol-ene" chemistry, a highly efficient and versatile click reaction used to functionalize monomers and polymers. nih.gov This chemistry could be employed to graft various side chains onto a polymer derived from this compound, allowing for the fine-tuning of properties such as solubility, surface chemistry, and morphology. omicsonline.org Thiol-ene reactions are also instrumental in creating degradable and reformable polymers through the formation of disulfide bonds, which can be cleaved and reformed under mild redox conditions. nih.gov

Furthermore, the thiol group has a strong affinity for binding to the surfaces of noble metals like gold and silver. This property can be exploited for the self-assembly of monolayers of this compound on these surfaces, creating functionalized interfaces for applications in sensors, molecular electronics, and biocompatible coatings. The ability of thiols to initiate light-activated controlled radical polymerization offers another pathway for creating well-defined polymer architectures, such as protein-polymer conjugates. rsc.org

Mechanistic Understanding of Material Properties at the Molecular Level

The material properties of polymers and materials derived from this compound are intrinsically linked to their molecular structure and intermolecular interactions. A mechanistic understanding of these properties is crucial for the rational design of new materials with desired functionalities.

The conducting properties of polymers based on 2-phenylindole are governed by the degree of π-orbital overlap between adjacent monomer units. The planarity of the polymer backbone is a key factor; a more planar conformation leads to better orbital overlap and higher charge mobility. The phenyl group at the 2-position can influence the planarity of the polymer chain through steric interactions. Theoretical methods, such as Density Functional Theory (DFT), can be employed to model the structure of these polymers and predict their electronic properties, including ionization potentials and optical band gaps. researchgate.netnih.gov

The fluorescence mechanism in 2-phenylindole derivatives involves the transition of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) upon absorption of light, followed by the radiative decay back to the ground state. The energy difference between the HOMO and LUMO, known as the band gap, determines the wavelength of the emitted light. The nature and position of substituents on the indole and phenyl rings can modulate the HOMO and LUMO energy levels, thus tuning the fluorescence color. nih.gov Factors such as solvent polarity and the formation of intermolecular hydrogen bonds can also significantly affect the fluorescence quantum yield and emission wavelength. aip.orgnih.gov The thiol group can participate in these interactions and also provides a site for potential quenching or enhancement of fluorescence depending on the specific molecular environment.

Mechanistic Investigations of Biological Activities Excluding Clinical Data

Molecular Pathways in Anticancer Activity

Derivatives of the 2-phenylindole (B188600) scaffold have demonstrated notable anticancer effects through various molecular mechanisms. These include the disruption of microtubule dynamics, interference with DNA replication and repair, and interaction with specific cellular receptors involved in cancer progression.

Inhibition of Tubulin Polymerization and Induction of Mitotic Arrest

A key mechanism by which 2-phenylindole derivatives exert their anticancer effects is through the inhibition of tubulin polymerization. nih.govnih.gov Microtubules, dynamic polymers of α,β-tubulin heterodimers, are crucial for several cellular functions, including the formation of the mitotic spindle during cell division. nih.gov By binding to the colchicine (B1669291) site on β-tubulin, arylthioindole (ATI) derivatives, which are structurally related to 2-Phenyl-1H-indole-3-thiol, inhibit tubulin assembly. nih.gov This disruption of microtubule dynamics prevents the proper formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase and subsequently inducing apoptosis (programmed cell death). nih.gov

For instance, certain 2-phenylindole derivatives have been shown to be potent inhibitors of tubulin polymerization, with some compounds exhibiting greater potency than established anticancer agents like vinblastine. nih.govresearchgate.net The substitution pattern on the 2-phenyl and indole (B1671886) rings can significantly influence the tubulin inhibitory activity. nih.govnih.gov

Inhibitory Effects of Selected 2-Phenylindole Derivatives on Tubulin Polymerization and Cancer Cell Growth

CompoundTubulin Polymerization IC₅₀ (µM)Cell LineCell Growth IC₅₀ (nM)
ATI 33.3MCF-752
Compound 1k0.58MCF-74.5
Compound 10.74MCF-739
Compound 7i3.03--
Compound 3a-SGC790112.3
Compound 3a-KB13.5
Compound 3a-HT108025.1

DNA Intercalation and Topoisomerase Enzyme Inhibition

Another significant anticancer mechanism associated with 2-phenylindole derivatives involves their interaction with DNA and the inhibition of topoisomerase enzymes. researchgate.netnih.gov Topoisomerases are vital enzymes that regulate the topology of DNA during replication, transcription, and repair. nih.govnews-medical.net Their inhibition leads to DNA damage and ultimately cell death. mdpi.com

Some glycosylated 2-phenyl-indoles have been designed as functional mimics of anthracyclines, which are known DNA intercalating agents and topoisomerase inhibitors. researchgate.net These compounds can bind to the minor groove of DNA. researchgate.net While a direct correlation between DNA binding affinity and cytotoxicity is not always observed, the inhibition of topoisomerase I and II is a contributing factor to their anticancer activity. researchgate.net It has been noted that some of these compounds act as topoisomerase suppressors rather than poisons, meaning they inhibit the catalytic activity of the enzyme without stabilizing the DNA-enzyme cleavage complex. researchgate.net

Furthermore, a series of 3-methyl-2-phenyl-1H-indoles have demonstrated a strong correlation between their antiproliferative effects and their ability to inhibit human DNA topoisomerase II. nih.gov

Engagement with Specific Receptors (e.g., NEDD4-1, EGFR)

The interaction of 2-phenylindole derivatives with specific cellular receptors is an emerging area of research in their anticancer activity. While direct binding studies for this compound with NEDD4-1 and EGFR are not extensively documented in the provided results, the broader family of indole-containing compounds has been shown to interact with various receptors.

NEDD4-1, an E3 ubiquitin ligase, is known to regulate the endocytosis and signaling of receptors like Fibroblast Growth Factor Receptor 1 (FGFR1). nih.gov The dysregulation of such signaling pathways is often implicated in cancer. The ability of indole-based molecules to modulate the function of such ligases or their receptor targets could represent a potential therapeutic strategy.

Anti-Inflammatory Action at the Molecular Level

In addition to their anticancer properties, indole derivatives have also been investigated for their anti-inflammatory effects. The mechanisms underlying this activity often involve the modulation of key signaling pathways and the suppression of pro-inflammatory molecules.

Suppression of NF-κB Signaling Pathways

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a critical regulator of the inflammatory response. nih.govmdpi.com Its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). mdpi.comnih.gov

Several studies have shown that indole derivatives can exert their anti-inflammatory effects by suppressing the NF-κB pathway. nih.govmdpi.com This suppression can occur through the inhibition of the phosphorylation and subsequent degradation of IκBα, a protein that sequesters NF-κB in the cytoplasm. mdpi.com By preventing IκBα degradation, the translocation of the active NF-κB p65 subunit into the nucleus is blocked, thereby inhibiting the transcription of pro-inflammatory genes. nih.govmdpi.com For example, certain compounds have been shown to inhibit the nuclear translocation of the NF-κB p65 subunit in lipopolysaccharide (LPS)-stimulated macrophages. mdpi.comnih.gov

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6)

A direct consequence of NF-κB inhibition is the reduced production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govnih.gov These cytokines play a central role in orchestrating the inflammatory response. mdpi.commdpi.com

Research has demonstrated that various indole-containing compounds can significantly inhibit the production of TNF-α and IL-6 in cell-based assays. nih.govnih.gov For instance, conjugates of N-substituted indoles have been found to reduce LPS-induced levels of TNF-α and IL-6 in microglial cells. nih.gov Similarly, other natural and synthetic compounds have been identified as potent inhibitors of these pro-inflammatory cytokines. nih.govnih.gov The ability to inhibit these key mediators underscores the anti-inflammatory potential of the 2-phenylindole scaffold.

Inhibitory Effects of Various Compounds on Pro-inflammatory Cytokine Production

CompoundCytokine InhibitedCell TypeIC₅₀ (µM) / % Inhibition
Compound 4TNF-αBV2 cells71% reduction
Compound 4IL-6BV2 cells53% reduction
Tyrosol (4)IL-1βRAW 264.7 cells0.91
Tyrosol (4)IL-6RAW 264.7 cells2.67
Tyrosol (4)TNF-αRAW 264.7 cells4.60
Javamide-IIIL-6THP-1 cells>20% inhibition at 0.2 µM
PhenylheptatriyneTNF-α, IL-6BV2 and RAW264.7 cellsSignificant reduction

Cyclooxygenase (COX) Enzyme Inhibition Mechanisms (COX-1 and COX-2)

The anti-inflammatory properties of indole derivatives are often linked to their ability to inhibit cyclooxygenase (COX) enzymes, which are central to the biosynthesis of prostaglandins—key mediators of inflammation. nih.gov The COX enzyme exists in two primary isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated during inflammatory processes. nih.govnih.gov

Derivatives of 2-phenyl-indole have been identified as potent and selective inhibitors of the COX-2 enzyme. nih.govnih.gov The selectivity for COX-2 over COX-1 is a critical attribute, as it can potentially mitigate the gastrointestinal side effects associated with non-selective NSAIDs. derpharmachemica.com Molecular docking studies have provided insights into the binding interactions between these indole derivatives and the COX-2 active site. For instance, certain indole derivatives have been shown to form hydrogen bonds with key amino acid residues, such as Tyrosine 355 and Arginine 120, within the COX-2 binding pocket, an interaction similar to that of established COX-2 inhibitors like indomethacin (B1671933). nih.gov The binding is often a multi-step process, and the selectivity for COX-2 is attributed to a slower rate of dissociation of the inhibitor from the COX-2 enzyme compared to COX-1. nih.gov The presence of specific substituents on the phenyl and indole rings, such as a sulfonylphenyl group, can significantly enhance the inhibitory potency and selectivity for COX-2. nih.govnih.gov

Table 1: Investigated Cyclooxygenase Inhibition by Indole Derivatives

Compound Class Target Enzyme(s) Key Findings
2-Phenyl-3-sulfonylphenyl-indoles COX-1, COX-2 Identified as potent and selective COX-2 inhibitors. Some compounds showed higher activity than Celecoxib in cellular assays. nih.gov
2-Sulfonylphenyl-3-phenyl-indoles COX-1, COX-2 Demonstrated high potency and selectivity as COX-2 inhibitors. One derivative, 2-aminosulfonylphenyl-3-phenyl-indole 5a, was more active and selective than Celecoxib in vitro and in vivo. nih.gov
(4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanones COX-1, COX-2 Derivatives with SO2Me or SO2NH2 groups showed significant anti-inflammatory activity and selectivity for COX-2, with a better gastric safety profile than indomethacin. derpharmachemica.com

Antimicrobial Activity Mechanisms

The indole scaffold is a common motif in molecules with antimicrobial properties. omicsonline.org Investigations into this compound and its derivatives have revealed several mechanisms by which they exert their antimicrobial effects.

Interaction with Bacterial Enzymes (e.g., (p)ppGpp synthetases/hydrolases, FtsZ proteins, pyruvate (B1213749) kinases)

A key target for the antibacterial action of some indole derivatives is the stringent response pathway, which is regulated by the alarmones guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) and guanosine pentaphosphate (pppGpp). These molecules, synthesized and hydrolyzed by Rel enzymes (a family of (p)ppGpp synthetases/hydrolases), are crucial for bacterial survival under stress conditions. nih.gov Substituted indoles have been shown to bind to the RelA/SpoT homolog (RSH) proteins, which are (p)ppGpp synthetases/hydrolases, thereby inhibiting their function. nih.gov This inhibition disrupts the bacterial stress response and can prevent the formation of persister cells, which are tolerant to antibiotics. nih.gov

Molecular docking studies have suggested that 2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives, which share a structural similarity with this compound, may exert their antibacterial effects by interacting with (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases. mdpi.com FtsZ is a crucial protein involved in bacterial cell division, and its inhibition leads to filamentation and cell death. Pyruvate kinase is a key enzyme in glycolysis, and its inhibition can disrupt bacterial metabolism.

Modulation of Biofilm Formation

Biofilms are structured communities of bacteria encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. nih.govnih.gov Indole and its derivatives have been shown to modulate biofilm formation in various bacterial species. nih.govnih.gov For instance, indole can interfere with quorum sensing (QS), a cell-to-cell communication system that regulates biofilm development. nih.govnih.gov

Derivatives of 2-phenyl-1H-indole can also influence biofilm formation. Some synthetic indole derivatives have been shown to significantly inhibit biofilm formation by pathogenic bacteria like Pseudomonas aeruginosa and Staphylococcus aureus without affecting the growth of planktonic cells. mdpi.comnih.gov The mechanism can involve the downregulation of virulence factors and genes responsible for the production of the biofilm matrix. nih.govresearchgate.net However, it is noteworthy that the effect of indole derivatives on biofilm formation can be concentration-dependent, with sublethal concentrations of some compounds paradoxically stimulating biofilm formation, possibly as a stress response. mdpi.com

Table 2: Research on Antimicrobial Mechanisms of Indole Derivatives

Compound/Derivative Class Proposed Mechanism Target Organism(s) Key Findings
Substituted indoles Inhibition of (p)ppGpp synthetase enzymes (RelA/SpoT homologs). nih.gov Mycobacterium tuberculosis, Staphylococcus aureus Binding to RelSeq can inhibit alarmone synthesis, suppressing the formation of persister cells. nih.gov
2-(1H-indol-3-yl)-1H-benzo[d]imidazole derivatives Interaction with (p)ppGpp synthetases/hydrolases, FtsZ proteins, or pyruvate kinases. mdpi.com Staphylococcus aureus, Mycobacterium smegmatis, Candida albicans Molecular docking suggests these enzymes as potential targets for the observed antimicrobial activity. mdpi.com
Synthetic indole derivatives Inhibition of biofilm formation, reduction of virulence factor production. nih.gov Pseudomonas aeruginosa 7-Fluoroindole and 7-formylindole inhibit biofilm formation and reduce the production of various virulence factors. nih.gov

Antioxidant Mechanisms

The antioxidant properties of this compound are attributed to the inherent characteristics of the indole moiety and its ability to interact with cellular oxidative stress pathways.

Radical Scavenging Properties Attributed to the Indole Moiety

The indole ring is recognized as an effective radical scavenger. omicsonline.org This activity is largely due to the electron-rich nature of the indole nucleus and the presence of the N-H group, which can donate a hydrogen atom to neutralize free radicals, forming a resonance-stabilized indolyl radical. nih.gov The thiol group (-SH) present in this compound is also a well-known radical scavenger, further contributing to the compound's antioxidant potential. smolecule.com The mechanism of radical scavenging can involve either a hydrogen atom transfer (HAT) or a single electron transfer (SET) process. nih.gov Studies on various indole derivatives have confirmed their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govnih.gov

Interaction with Oxidative Stress Pathways

Beyond direct radical scavenging, this compound and its derivatives can exert their antioxidant effects by modulating cellular signaling pathways involved in the response to oxidative stress. A key pathway in this regard is the Keap1-Nrf2 (Kelch-like ECH-associated protein 1-Nuclear factor erythroid 2-related factor 2) pathway. nih.gov Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Keap1. mdpi.com However, in the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the antioxidant response element (ARE) in the promoter region of various antioxidant and cytoprotective genes, leading to their upregulation. nih.govmdpi.com

Some indole derivatives, as well as other compounds with thiol groups, have been shown to activate the Nrf2 pathway. nih.govmdpi.com This activation leads to an increased expression of downstream antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and glutamate-cysteine ligase, thereby enhancing the cell's capacity to counteract oxidative damage. mdpi.comnih.gov This mechanism suggests that the protective effects of these compounds are not solely due to direct radical scavenging but also involve the bolstering of the cell's endogenous antioxidant defense systems.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
Indomethacin
Celecoxib
2-Phenyl-3-sulfonylphenyl-indole
2-Sulfonylphenyl-3-phenyl-indole
2-aminosulfonylphenyl-3-phenyl-indole 5a
(4-substitutedphenyl)(3-((2-(4-substitutedphenyl)hydrazono)methyl)-1H-indol-1-yl)-methanone
2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide
Guanosine tetraphosphate (ppGpp)
Guanosine pentaphosphate (pppGpp)
2-(1H-indol-3-yl)-1H-benzo[d]imidazole
7-Fluoroindole
7-Formylindole
Indole-3-acetic acid (IAA)
2,2-diphenyl-1-picrylhydrazyl (DPPH)
Heme oxygenase-1 (HO-1)
NAD(P)H quinone dehydrogenase 1 (NQO1)

Other Investigated Biological Activities and their Mechanistic Hypotheses

While the core structure of 2-phenyl-1H-indole is a recurring motif in medicinal chemistry, research has expanded to explore a variety of derivatives for numerous therapeutic applications. This section details the mechanistic investigations into several of these biological activities, focusing on aldose reductase inhibition, analgesic potential, and antimicrobial actions against malaria and tuberculosis. The findings are primarily based on studies of various 2-phenylindole analogues, as data specifically on the this compound compound is limited within this context.

Aldose Reductase Inhibition

Aldose reductase (ALR2) is the primary enzyme in the polyol pathway, which converts glucose into sorbitol. nih.gov Under hyperglycemic conditions, the increased activity of this pathway is linked to the development of long-term diabetic complications such as neuropathy, retinopathy, and nephropathy. nanobioletters.commdpi.com Consequently, inhibiting ALR2 is a significant therapeutic strategy. nih.govopenmedicinalchemistryjournal.com

The indole nucleus has been identified as a promising scaffold for developing aldose reductase inhibitors (ARIs). nanobioletters.com Research into indole-based derivatives has revealed important structure-activity relationships. For instance, studies on pyrido[4,3-b]indole derivatives have shown that these compounds can be effective inhibitors of rat lens aldose reductase. researchgate.net Enzyme kinetic analyses have demonstrated an uncompetitive type of inhibition for certain derivatives, which is particularly advantageous. researchgate.net This mode of inhibition means the inhibitor does not compete with glucose for the enzyme's binding site, ensuring its efficacy is not diminished by high glucose levels in diabetic patients. researchgate.net

One study on (2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acid found it to be a potent inhibitor, and its efficacy was maintained in enzyme preparations from diabetic animals. researchgate.net The selectivity of these inhibitors is also a critical factor; the aforementioned compound showed a selectivity factor of around 20 for aldose reductase over the highly homologous aldehyde reductase, indicating a favorable profile. researchgate.net

Compound/Derivative ClassTarget EnzymeIC₅₀ (µM)Inhibition TypeSource
(2-benzyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole-8-yl)-acetic acidRat Lens Aldose ReductaseMicromolar rangeUncompetitive researchgate.net
Spirobenzopyran derivativesAldose Reductase (ALR2)Varies (some inactive up to 100 µM)Not specified openmedicinalchemistryjournal.com
Quinoxalinone-based acyl sulphonamidesAldose Reductase37.27-87.65Not specified nanobioletters.com
Quinoxalinone derivatives (with phenolic hydroxyl)Aldose Reductase0.059-6.825Not specified nanobioletters.com

Analgesic Activity

Derivatives of the indole scaffold are well-known for their anti-inflammatory and analgesic properties, with indomethacin being a classic example of a non-steroidal anti-inflammatory drug (NSAID). nih.govbioline.org.br The primary mechanism for the analgesic and anti-inflammatory effects of most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are key to the synthesis of prostaglandins—mediators of pain and inflammation. nih.gov

Research into novel indole derivatives aims to develop safer agents with reduced side effects, such as gastrointestinal issues, which are common with long-term NSAID use. bioline.org.brzsmu.edu.ua One approach has been the synthesis of 2-phenylindole derivatives incorporating a pyrimidine (B1678525) moiety at the 3-position. bioline.org.br These compounds have demonstrated significant analgesic and anti-inflammatory activities, comparable to the standard drug indomethacin, but with a notably lower ulcerogenic effect. bioline.org.br In studies using the acetic acid-induced writhing test in mice, a model for peripheral analgesic activity, certain derivatives showed substantial protection. bioline.org.br For example, compounds designated 4j and 4k provided 78.5% and 76.6% protection, respectively. bioline.org.br

Another study focused on synthesizing benzothiazole (B30560) derivatives bearing an indole moiety. nih.gov These compounds also exhibited potent analgesic activities, with some being comparable to the COX-2 inhibitor celecoxib. nih.gov The structure-activity relationship in this series suggested that the presence of an additional hydroxyl or amine group contributed to good analgesic activity. nih.gov

Compound/DerivativeAnalgesic Activity MetricResultReference CompoundSource
4-(4-chlorophenyl)-6-(2-(4-chlorophenyl)-1H-indol-3-yl) pyrimidin-2-amine (4j)% Protection (acetic acid writhing)78.5%Indomethacin (82.8%) bioline.org.br
4-(4-methoxyphenyl)-6-(2-(4-methoxyphenyl)-1H-indol-3-yl) pyrimidin-2-amine (4k)% Protection (acetic acid writhing)76.6%Indomethacin (82.8%) bioline.org.br
N-(1,3-Benzothiazol-2-yl)-3-(1H-indol-2-yl)-2-[N-(4-nitrobenzenesulfonyl)-1-phenyl formamido]propanamide (17c)ED₅₀ (µM/kg) after 1h102Celecoxib (72) nih.gov
N-(1,3-Benzothiazol-2-yl)-2-[N-(4-aminobenzenesulfonyl)-1-phenylformamido]-3-(1H-indol-2-yl)propanamide (17i)ED₅₀ (µM/kg) after 1h72Celecoxib (72) nih.gov

Antimalarial Activity

The global challenge of malaria, exacerbated by drug-resistant strains of the Plasmodium parasite, necessitates the discovery of new antimalarial agents with novel mechanisms of action. nih.gov The indole scaffold is a key feature in many natural and synthetic compounds with antiplasmodial activity. nih.gov

The mechanisms of action for indole-based antimalarials are varied. A prominent mechanism for natural alkaloids like cryptolepine (B1217406) is the inhibition of hemozoin biocrystallization. nih.govnih.gov The parasite detoxifies heme, a byproduct of hemoglobin digestion, by polymerizing it into an inert crystal called hemozoin. nih.gov By binding to heme, these indole compounds prevent this polymerization, leading to a toxic buildup of free heme and parasite death. nih.gov Some synthetic 2-phenyl-1H-benzimidazole derivatives have shown promising in vitro activity against P. falciparum, with some studies suggesting they may act through a different mechanism than hemozoin inhibition. nih.gov

Another critical target is the P. falciparum ATPase4 (PfATP4), a sodium-ion transporter essential for maintaining low sodium concentrations within the parasite. nih.gov The spiroindolone class of antimalarials, for example, inhibits PfATP4, causing a disruption of ion homeostasis that is lethal to the parasite. nih.gov Structure-activity relationship studies on various indole derivatives have highlighted that factors such as hydrophobicity and the presence of electron-withdrawing groups on the phenyl ring can significantly influence antiplasmodial potency. nih.gov

Compound/Derivative ClassP. falciparum StrainIC₅₀Proposed Mechanism of ActionSource
2-phenyl-1H-benzimidazole derivativesNot Specified18 nM to 1.30 µMNot fully elucidated, may differ from hemozoin inhibition nih.gov
2-amidobenzimidazole (BZ 1)HB30.98 µMNot hemozoin inhibition nih.gov
2-amidobenzimidazole (BZ 1)7G8 (CQ-resistant)0.95 µMNot hemozoin inhibition nih.gov
Spiroindolone (NITD609)Not SpecifiedNot SpecifiedPfATP4 Inhibition nih.gov

Anti-TB Activity

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a major global health threat, with multidrug-resistant (MDR) strains posing a significant challenge. nih.govnih.gov This has driven the search for new antimycobacterial agents with novel targets. A cellular activity-based screen identified 2-phenylindoles as a novel and potent bactericidal scaffold against Mtb. researchgate.net

A key target identified for this class of compounds is Polyketide Synthase 13 (Pks13). nih.govnih.gov This enzyme is crucial for the final condensation step in the biosynthesis of mycolic acids, the unique and essential long-chain fatty acids that form the outer layer of the mycobacterial cell wall. nih.govjmpas.com Inhibition of Pks13 disrupts the formation of this protective barrier, leading to bacterial death. jmpas.com

Structure-guided drug design and subsequent structure-activity relationship (SAR) studies of N-phenylindole derivatives have led to the development of highly potent compounds. nih.govnih.gov Crystallography studies have shown how these indole derivatives bind to the thioesterase (TE) domain of Pks13, forming hydrogen bonds with key residues. nih.gov SAR studies revealed that substituents on both the indole nitrogen and the 2-phenyl ring significantly impact activity. For example, replacing a hydroxyl group with a methoxy (B1213986) group on the 2-phenyl ring was found to slightly decrease antitubercular activity in several cases. nih.gov The development of N-phenylindole derivatives has yielded compounds with potent activity against Mtb H37Rv, with Minimum Inhibitory Concentration (MIC) values in the sub-micromolar range. nih.govnih.gov

Compound/Derivative ClassM. tuberculosis StrainMIC (µg/mL)Proposed Mechanism of ActionSource
N-phenylindole (Compound 45)H37Rv0.0625Pks13 Inhibition nih.govnih.gov
N-phenylindole (Compound 58)H37Rv0.125Pks13 Inhibition nih.govnih.gov
2-phenylindole derivative (Compound 18)H37Rv2Pks13 Inhibition nih.gov
2,3-bis(2-oxochromen-3-yl)-1,4-diphenyl-butane-1,4-dione (11a)H37Rv1.6Not Specified mdpi.com

Conclusion and Future Research Directions

Summary of Current Synthesis and Derivatization Strategies

The synthesis of the 2-phenyl-1H-indole scaffold, the core of 2-Phenyl-1H-indole-3-thiol, is well-established, with the Fischer indole (B1671886) synthesis being a classic and frequently employed method. smolecule.com This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, typically derived from acetophenone (B1666503) and phenylhydrazine (B124118), often using polyphosphoric acid. ijnrd.org More contemporary methods include palladium-catalyzed reactions, such as the Sonogashira coupling followed by intramolecular cyclization, which offer milder conditions and broader substrate scope. nih.gov

Derivatization of the 2-phenylindole (B188600) core is crucial for modulating its physicochemical and biological properties. The nitrogen of the indole ring can be readily alkylated or acylated. For instance, N-alkylation has been achieved using reagents like cyclopropylmethyl bromide with sodium hydride in DMF. arkat-usa.org The 3-position of the indole ring is particularly reactive towards electrophilic substitution, allowing for the introduction of various functional groups. smolecule.com The thiol group at this position in this compound offers a reactive handle for further modifications, such as oxidation to disulfides or sulfonic acids, and can act as a nucleophile in substitution reactions. smolecule.com

Derivatives are often synthesized to enhance biological activity. For example, the introduction of sulfa-substituted groups has been explored for creating novel antibacterial agents. omicsonline.org The synthesis of various 2-phenylindole derivatives has been a focus of research for developing compounds with anticancer, anti-inflammatory, and antimicrobial properties. omicsonline.orgomicsonline.org

Advancements and Remaining Challenges in Spectroscopic and Computational Characterization

The structural characterization of this compound and its derivatives relies heavily on spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for elucidating the molecular structure, with characteristic signals for the indole and phenyl protons and carbons. rsc.orgchemicalbook.comnih.gov High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight. rsc.orgnih.gov Infrared (IR) spectroscopy provides information about the functional groups present, such as the N-H and S-H stretching vibrations. rsc.orgnih.gov

While these standard techniques are powerful, challenges remain. The potential for tautomerism in indole derivatives can complicate spectral interpretation. nih.gov Furthermore, detailed analysis of intermolecular interactions in the solid state often requires advanced techniques like X-ray crystallography, which has been successfully used for some 2-phenylindole derivatives to definitively determine their three-dimensional structure. nih.gov

Computational studies, including in-silico drug design and molecular docking, are increasingly used to predict the biological activity and binding modes of 2-phenylindole derivatives with target proteins. ijpsjournal.com These computational approaches help in understanding structure-activity relationships and guide the synthesis of more potent analogues. ijpsjournal.com However, the accuracy of these predictions is dependent on the quality of the force fields and scoring functions used, and experimental validation remains essential.

Expanding Applications in Materials Science and Catalysis

The unique chemical structure of this compound suggests potential applications beyond the biological realm, particularly in materials science and catalysis. The reactive thiol group makes it a candidate for the development of novel polymers and coatings. smolecule.com This functionality allows for its incorporation into polymer backbones or as a pendant group, potentially imparting specific properties such as improved adhesion, thermal stability, or optical characteristics.

In the field of catalysis, the indole scaffold is known to be a "privileged structure" capable of binding to multiple receptors, a property that can be extended to catalytic applications. researchgate.net While direct catalytic applications of this compound are not extensively documented, derivatives of 2-phenylindole have been explored. For instance, palladium complexes containing 2-phenylindole-based ligands could potentially be developed for various cross-coupling reactions. nih.gov The sulfur atom in the thiol group could also serve as a coordination site for metal catalysts, opening avenues for the design of novel catalysts for specific organic transformations. Further research is needed to explore and develop these potential applications.

Prospects for Deeper Elucidation of Biological Mechanisms of Action

Derivatives of the 2-phenylindole scaffold have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects. omicsonline.orgomicsonline.org The thiol group in this compound is known to scavenge free radicals, suggesting potential protective effects against oxidative stress-related conditions. smolecule.com

The mechanisms of action for many 2-phenylindole derivatives are still under investigation. Some derivatives are believed to exert their anticancer effects by inhibiting specific enzymes or by interacting with DNA. smolecule.comresearchgate.net For example, certain 2-phenyl-1H-indole derivatives have been shown to bind to estrogen receptors, which is relevant for some types of breast cancer. researchgate.net Others have been found to suppress NF-κB signaling pathways, leading to anti-inflammatory effects through the inhibition of pro-inflammatory cytokines like TNF-α and IL-6. omicsonline.orgomicsonline.org

Future research should focus on detailed mechanistic studies to identify the specific molecular targets of this compound and its derivatives. Techniques such as molecular docking, transcriptomics, and proteomics can be employed to unravel the complex biological pathways modulated by these compounds. ijpsjournal.com A deeper understanding of the mechanism of action is crucial for the rational design of more potent and selective therapeutic agents. For instance, some indole derivatives have been investigated as dual inhibitors for viruses like RSV and IAV, highlighting the potential for broad-spectrum applications. nih.gov

Identification of Key Research Gaps and Promising Avenues for Future Investigations on this compound.

Despite the promising biological and potential material science applications of this compound and its derivatives, several research gaps remain.

Key Research Gaps:

Limited Studies on the Thiol Moiety: While the 2-phenylindole core has been extensively studied, specific research focusing on the unique contributions and reactivity of the 3-thiol group is less common.

In-depth Mechanistic Studies: For many of the reported biological activities, the precise molecular mechanisms of action are not fully elucidated.

Structure-Activity Relationship (SAR) for the Thiol Group: A systematic exploration of how modifications to the thiol group (e.g., S-alkylation, oxidation) affect biological activity is largely absent.

Exploration of Material Science and Catalysis Applications: The potential of this compound in materials science and as a ligand in catalysis is underexplored.

Pharmacokinetic and Toxicological Profiles: Comprehensive studies on the absorption, distribution, metabolism, excretion, and toxicity (ADMET) of this compound are needed to assess its drug-like properties.

Promising Avenues for Future Investigations:

Pro-drug and Bio-orthogonal Chemistry: The thiol group is an excellent handle for developing pro-drugs that release the active compound under specific physiological conditions or for use in bio-orthogonal "click" chemistry for cellular imaging and target identification.

Development of Metal-based Therapeutics and Catalysts: The thiol group can act as a ligand for various metal ions, opening possibilities for the design of novel metal-based anticancer agents or catalysts.

Nanotechnology Applications: The thiol group's ability to bind to gold surfaces could be exploited to functionalize gold nanoparticles for targeted drug delivery or diagnostic applications.

Investigation as a Covalent Inhibitor: The nucleophilic thiol group could be designed to form covalent bonds with specific protein targets, leading to highly potent and selective inhibitors.

Systematic SAR Studies: A comprehensive investigation into how substitutions on both the phenyl ring and the indole nucleus, in conjunction with the 3-thiol group, influence biological activity would provide a clearer roadmap for the design of next-generation derivatives.

By addressing these research gaps and exploring these promising avenues, the full potential of this compound as a versatile scaffold in medicinal chemistry, materials science, and catalysis can be realized.

Q & A

Basic Research Questions

Q. What are the recommended safety precautions when handling 2-Phenyl-1H-indole-3-thiol in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, chemical-resistant lab coats, and safety goggles tested under EN 166 (EU) or NIOSH (US) standards. Inspect gloves for integrity before use and employ proper removal techniques to avoid contamination .
  • Respiratory Protection : For aerosol exposure, use P95 (US) or P1 (EU) respirators. For higher vapor concentrations, employ OV/AG/P99 (US) or ABEK-P2 (EU) cartridges .
  • Engineering Controls : Ensure adequate ventilation (e.g., fume hoods) and avoid drain contamination. Implement spill containment protocols using inert absorbents .

Q. Which spectroscopic techniques are commonly employed for characterizing this compound derivatives?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR (e.g., 400 MHz in CDCl3_3) to confirm substituent positions and hydrogen environments. For example, indole protons typically resonate at δ 8.28–7.26 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular formulas via ESI-HRMS. Discrepancies between observed and calculated masses may indicate impurities or adducts, requiring re-purification .
  • Melting Point Analysis : Determine purity using differential scanning calorimetry (DSC) or capillary methods, with deviations >2°C suggesting impurities .

Q. How should researchers select crystallographic software for structural analysis of this compound derivatives?

  • Methodological Answer :

  • Structure Solution : Use SHELXD (for small molecules) or SHELXE (for experimental phasing) due to their robustness in handling low-resolution or twinned data .
  • Refinement : SHELXL is preferred for its flexibility in modeling disorder and anisotropic displacement parameters. Cross-validate results with ORTEP-III for graphical representation of thermal ellipsoids .

Advanced Research Questions

Q. How can researchers resolve contradictory crystallographic refinement results when using SHELXL for this compound derivatives?

  • Methodological Answer :

  • Twinned Data : For twinned crystals, apply the TWIN/BASF commands in SHELXL to refine twin fractions. Verify results using the Rint_{\text{int}} metric; values <0.1 indicate acceptable data quality .
  • Disorder Modeling : Split atomic positions with PART commands and apply restraints (e.g., SIMU, DELU) to maintain chemically plausible geometries. Validate with the ADDSYM algorithm to detect missed symmetry .

Q. What methodological approaches are recommended for analyzing unexpected by-products in iodocatalyzed thiolation reactions of indole derivatives?

  • Methodological Answer :

  • Chromatographic Monitoring : Use thin-layer chromatography (TLC) with silica GF254_{254} plates (ethyl acetate/hexane eluents) to track reaction progress. Isolate by-products via flash chromatography (e.g., 10:1 PE:EA gradient) .
  • Mechanistic Probing : Conduct control experiments (e.g., radical traps like TEMPO) to identify intermediates. Characterize by-products via 1H^1H-1H^1H COSY NMR or X-ray crystallography to confirm structures .

Q. How can researchers optimize reaction yields in the synthesis of 3-thiolated indole derivatives under catalytic conditions?

  • Methodological Answer :

  • Catalyst Screening : Test iodine sources (e.g., I2_2, NIS) in aprotic solvents (e.g., DCM, DMF). For example, 10 mol% I2_2 in DMF at 80°C achieves ~78% yield for 3-phenylthioindoles .
  • Substrate Scope : Evaluate steric/electronic effects using para-substituted arylthiols. Electron-withdrawing groups (e.g., –NO2_2) may require longer reaction times (24–48 hr) .

Data Interpretation & Contradictions

Q. How should researchers address discrepancies between experimental and computational NMR chemical shift predictions?

  • Methodological Answer :

  • Solvent Effects : Account for solvent polarity (e.g., CDCl3_3 vs. DMSO-d6_6) using DFT calculations (e.g., Gaussian09 with PCM model).
  • Tautomeric Equilibria : For indole-thiol tautomers, use variable-temperature NMR (VT-NMR) to identify dynamic processes. For example, thiol ↔ thione equilibria may broaden peaks at 25°C .

Q. What strategies mitigate false-positive results in bioactivity assays involving this compound derivatives?

  • Methodological Answer :

  • Counter-Screens : Include thiol-reactive agents (e.g., N-ethylmaleimide) to test for assay interference.
  • Dose-Response Curves : Validate dose-dependent activity (IC50_{50}) across ≥3 replicates. Use orthogonal assays (e.g., SPR, ITC) to confirm binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.